molecular formula C9H10N2OS3 B11513398 Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-

Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-

Cat. No.: B11513398
M. Wt: 258.4 g/mol
InChI Key: HEYUZYOVYOUJEA-MFDSWNTHSA-N
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Description

The compound (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives with varying substituents. Examples include:

  • (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-OXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features and the resulting chemical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C9H10N2OS3

Molecular Weight

258.4 g/mol

IUPAC Name

(5Z)-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H10N2OS3/c1-11-4-5-14-7(11)3-2-6-8(12)10-9(13)15-6/h2-3H,4-5H2,1H3,(H,10,12,13)/b6-2-,7-3+

InChI Key

HEYUZYOVYOUJEA-MFDSWNTHSA-N

Isomeric SMILES

CN\1CCS/C1=C/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

CN1CCSC1=CC=C2C(=O)NC(=S)S2

Origin of Product

United States

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